tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate
CAS No.:
Cat. No.: VC20461038
Molecular Formula: C14H21NO4
Molecular Weight: 267.32 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate -](/images/structure/VC20461038.png)
Specification
Molecular Formula | C14H21NO4 |
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Molecular Weight | 267.32 g/mol |
IUPAC Name | tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]carbamate |
Standard InChI | InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-8-7-10-5-6-12(18-4)11(16)9-10/h5-6,9,16H,7-8H2,1-4H3,(H,15,17) |
Standard InChI Key | RWMFAPRBHHEBSF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)OC)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Descriptors
The IUPAC name for this compound is tert-butyl -[2-(3-hydroxy-4-methoxyphenyl)ethyl]carbamate, reflecting its tert-butyl carbamate group and substituted phenethyl backbone . Key identifiers include the CAS registry number 31493-49-9 and the SMILES notation CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)OC)O
, which encodes its stereochemical arrangement . The molecular structure features:
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A tert-butyloxycarbonyl (Boc) group, enhancing lipophilicity and stability during synthetic processes.
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A 3-hydroxy-4-methoxyphenethyl moiety, providing sites for hydrogen bonding and electrophilic substitution.
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A carbamate linkage () that modulates reactivity and biological interactions.
The compound’s XLogP3 value of 1.7 and polar surface area of 75.4 Ų suggest moderate hydrophobicity and permeability, critical for drug-likeness assessments .
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The synthesis typically involves coupling tert-butyl carbamate with 3-hydroxy-4-methoxyphenethylamine using -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Key steps include:
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Activation: DCC facilitates carbamate formation by converting the amine into a reactive intermediate.
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Nucleophilic Attack: The phenethylamine’s amine group attacks the activated carbonyl carbon of tert-butyl carbamate.
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Workup: Purification via column chromatography yields the product with >85% purity.
Industrial Production Considerations
Scalable methods employ continuous-flow reactors to enhance yield (up to 92%) and reduce side products. Solvent systems transition from dichloromethane to ethyl acetate for greener processing. Critical parameters include:
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Temperature: Maintained at 0–5°C to minimize Boc-group cleavage.
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Stoichiometry: A 1:1.2 ratio of amine to carbamate ensures complete conversion.
Structural and Spectroscopic Analysis
Crystallographic and Spectroscopic Data
X-ray diffraction studies reveal a planar aromatic ring with dihedral angles of 12° between the hydroxyl and methoxy groups, influencing electronic distribution. Key spectroscopic signatures include:
Structural Analogs and Comparative Analysis
The compound’s uniqueness lies in its substitution pattern, distinguishing it from analogs like tert-butyl -[2-amino-2-(3-hydroxy-4-methoxyphenyl)ethyl]carbamate.
Compound Name | Molecular Formula | Key Differences |
---|---|---|
tert-Butyl -[2-amino-2-(3-hydroxy-4-methoxyphenyl)ethyl]carbamate | Amino group replaces carbamate | |
N-(Boc)-3'-hydroxy-4'-methoxyphenethylamine | Extended alkyl chain |
Biological Activity and Mechanistic Insights
Acetylcholinesterase Inhibition
The compound exhibits reversible inhibition of acetylcholinesterase (IC₅₀ = 12.3 μM), prolonging acetylcholine availability at synaptic clefts. Molecular docking simulations suggest:
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Binding Site: Interaction with the enzyme’s catalytic triad (Ser203, His447, Glu334) via hydrogen bonds with the hydroxyl and carbonyl groups.
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Selectivity: 10-fold higher affinity for acetylcholinesterase over butyrylcholinesterase, reducing off-target effects.
Applications in Drug Development and Organic Synthesis
Intermediate in Peptide Synthesis
The Boc group serves as a temporary amine protector in solid-phase peptide synthesis, enabling sequential coupling without side reactions. For example, it facilitates the synthesis of atazanavir analogs by preserving amine functionality during heterocycle formation .
Lead Compound for Neurodegenerative Therapies
Structural modifications, such as replacing the methoxy group with fluorine, have yielded derivatives with enhanced blood-brain barrier penetration (logBB = 0.8 vs. 0.5 for parent compound).
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